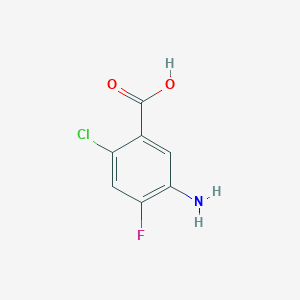

5-Amino-2-chloro-4-fluorobenzoic acid

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-amino-2-chloro-4-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClFNO2/c8-4-2-5(9)6(10)1-3(4)7(11)12/h1-2H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GANBUJGJERTPPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1N)F)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20476607 | |

| Record name | 5-Amino-2-chloro-4-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20476607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

172404-33-0 | |

| Record name | 5-Amino-2-chloro-4-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20476607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical properties of 5-Amino-2-chloro-4-fluorobenzoic acid

An In-depth Technical Guide on the Physicochemical Properties of 5-Amino-2-chloro-4-fluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of this compound (CAS No: 172404-33-0). This document compiles available data, presents it in a structured format, and outlines general experimental protocols for the determination of these properties.

Chemical Identity and Structure

This compound is a halogenated aminobenzoic acid derivative. Its structure, featuring an amino group, a chloro group, and a fluoro group on the benzoic acid backbone, makes it a versatile intermediate in organic synthesis.[1]

Physicochemical Properties

The following table summarizes the available quantitative data for this compound. It is important to note that some of these values are predicted and have not been experimentally verified in the available literature.

| Property | Value | Source |

| Molecular Weight | 189.57 g/mol | [2][3] |

| Appearance | Grey Solid | [6] |

| Melting Point | Data not available. | |

| Boiling Point | Data not available. | |

| pKa | 3.03 ± 0.25 (Predicted) | [6] |

| Solubility | Soluble in Methanol. | [6] |

| Storage Conditions | -20°C, under inert atmosphere. | [2][6] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation of organic molecules.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the amino and carboxylic acid groups. The chemical shifts and coupling constants would be influenced by the positions of the electron-withdrawing (chloro and fluoro) and electron-donating (amino) groups on the benzene ring.

-

¹³C NMR: The carbon NMR spectrum would provide information on the number and chemical environment of the carbon atoms in the molecule.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule.

-

O-H stretch (Carboxylic acid): A broad band is expected in the region of 2500-3300 cm⁻¹.

-

N-H stretch (Amine): Two sharp peaks are anticipated in the 3300-3500 cm⁻¹ region.

-

C=O stretch (Carboxylic acid): A strong absorption band should appear around 1700 cm⁻¹.

-

C-Cl, C-F, and C-N stretches: These will be present in the fingerprint region (below 1500 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The exact mass can be used to confirm the elemental composition.

Experimental Protocols

The following are detailed methodologies for the determination of key physicochemical and spectroscopic properties.

Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid.[7]

Methodology:

-

A small, dry sample of this compound is finely powdered and packed into a capillary tube.

-

The capillary tube is placed in a melting point apparatus.[7]

-

The sample is heated at a controlled rate.

-

The temperature at which the substance starts to melt and the temperature at which it is completely molten are recorded as the melting range.[7]

Determination of Solubility

Methodology (Qualitative):

-

Add a small amount (a few milligrams) of this compound to a test tube containing approximately 1 mL of the solvent (e.g., water, ethanol, methanol, DMSO).

-

Agitate the mixture and observe if the solid dissolves completely.

-

The process can be repeated with gentle heating if the compound does not dissolve at room temperature.

Acquisition of NMR Spectra

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).[8]

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).[8]

-

¹H NMR Acquisition: Acquire a one-dimensional proton spectrum using standard parameters. The spectrum should be referenced to an internal standard like tetramethylsilane (TMS) at 0 ppm.[8]

-

¹³C NMR Acquisition: Acquire a one-dimensional carbon spectrum with proton decoupling. The spectrum should be referenced to the deuterated solvent peaks.[8]

-

Data Processing: Apply Fourier transformation, phase and baseline correction to the acquired data.[8]

Acquisition of IR Spectrum

Methodology (KBr Pellet Technique):

-

Sample Preparation: Grind 1-2 mg of dry this compound with about 100-200 mg of dry potassium bromide (KBr) powder until a fine, uniform mixture is obtained.[8]

-

Press the mixture in a die under high pressure to form a transparent pellet.[8]

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.[8]

-

Data Acquisition: Record a background spectrum and then the sample spectrum, typically over a range of 4000-400 cm⁻¹.[8]

Visualizations

Experimental Workflow for Physicochemical Characterization

The following diagram illustrates a general workflow for the characterization of a chemical compound like this compound.

Caption: Workflow for the synthesis, purification, and characterization of this compound.

Applications in Research and Development

This compound serves as an important intermediate in the synthesis of more complex molecules. For instance, it is a building block for Saflufenacil-d7, which is a labeled version of the herbicide Saflufenacil.[9] The unique substitution pattern on the aromatic ring allows for diverse chemical transformations, making it a valuable reagent in the development of new pharmaceutical and agrochemical compounds.[1] The presence of halogen atoms can significantly influence the biological activity and physicochemical properties, such as membrane permeability and metabolic stability, of the final products.[1]

References

- 1. 5-Amino-4-chloro-2-fluorobenzoic acid hydrochloride | 957120-34-2 | Benchchem [benchchem.com]

- 2. usbio.net [usbio.net]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. 2-Chloro-4-fluoro-5-aminobenzoic Acid [qi-chem.com]

- 5. 5-Amino-2-chloro-4-fluoro-benzoic acid | 172404-33-0 [sigmaaldrich.com]

- 6. This compound | 172404-33-0 [amp.chemicalbook.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. benchchem.com [benchchem.com]

- 9. This compound | 172404-33-0 [chemicalbook.com]

Technical Guide to the Spectral Analysis of 5-Amino-2-chloro-4-fluorobenzoic Acid

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected spectral data for 5-Amino-2-chloro-4-fluorobenzoic acid. Due to the limited availability of published spectra for this specific compound, this document focuses on a predictive analysis based on the known spectral characteristics of structurally analogous molecules. It includes predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for acquiring such spectra.

Predicted Spectral Data

The spectral characteristics of this compound are predicted based on the functional groups present (carboxylic acid, amine, and a substituted benzene ring) and data from similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show two aromatic protons and exchangeable protons from the amine and carboxylic acid groups. The electron-donating amino group and electron-withdrawing chloro, fluoro, and carboxylic acid groups will influence the chemical shifts of the aromatic protons.

¹³C NMR: The carbon NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts will be influenced by the nature of the substituents on the aromatic ring.

Predicted NMR Data Summary

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic CH | 7.0 - 8.0 | Doublet | 1H |

| Aromatic CH | 6.5 - 7.5 | Doublet | 1H |

| -NH₂ | 4.0 - 6.0 (broad) | Singlet | 2H |

| -COOH | 11.0 - 13.0 (broad) | Singlet | 1H |

| ¹³C NMR | Predicted Chemical Shift (ppm) |

| Carbonyl C (-COOH) | 165 - 175 |

| Aromatic C-NH₂ | 140 - 150 |

| Aromatic C-F | 155 - 165 (d, ¹JCF) |

| Aromatic C-Cl | 125 - 135 |

| Aromatic C-COOH | 120 - 130 |

| Aromatic CH | 110 - 125 |

| Aromatic CH | 100 - 115 |

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorptions corresponding to the O-H and N-H stretches, the C=O stretch of the carboxylic acid, and various bonds within the aromatic ring.

Predicted IR Data Summary

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (Carboxylic Acid) | 2500-3300 | Broad |

| N-H stretch (Amine) | 3300-3500 | Medium |

| C=O stretch (Carboxylic Acid) | 1680-1710 | Strong |

| C=C stretch (Aromatic) | 1450-1600 | Medium |

| C-N stretch | 1250-1350 | Medium |

| C-F stretch | 1100-1250 | Strong |

| C-Cl stretch | 700-850 | Strong |

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry is expected to show a molecular ion peak and characteristic fragmentation patterns.

Predicted Mass Spectrometry Data

| Ion | Predicted m/z | Notes |

| [M]⁺ | 189/191 | Molecular ion peak with isotopic pattern for Cl. |

| [M-OH]⁺ | 172/174 | Loss of hydroxyl radical from the carboxylic acid. |

| [M-COOH]⁺ | 144/146 | Loss of the carboxyl group. |

Experimental Protocols

The following are general experimental protocols for obtaining the spectral data for a solid organic compound like this compound.

NMR Spectroscopy Protocol

-

Sample Preparation: Weigh 5-10 mg of the solid sample and dissolve it in approximately 0.7-1.0 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean vial.[1]

-

Transfer: Filter the solution to remove any undissolved solids and transfer the clear solution into a standard 5 mm NMR tube.[1]

-

Spectrometer Setup: Insert the NMR tube into the spectrometer. Lock the field frequency to the deuterium signal of the solvent. Shim the magnetic field to achieve optimal homogeneity. Tune the probe for both ¹H and ¹³C frequencies.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. A sufficient number of scans (typically 8-16) should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon spectrum with proton decoupling. A larger number of scans will be necessary due to the lower natural abundance of ¹³C. A relaxation delay may be needed to ensure accurate integration, especially for quaternary carbons.[2]

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Reference the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

ATR-FTIR Spectroscopy Protocol

-

Background Spectrum: Clean the Attenuated Total Reflectance (ATR) crystal with a suitable solvent (e.g., isopropanol) and acquire a background spectrum.

-

Sample Application: Place a small amount of the powdered solid sample directly onto the ATR crystal.[3]

-

Apply Pressure: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal surface.[4][5]

-

Sample Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum.[5]

-

Data Processing: The final spectrum is presented in terms of absorbance or transmittance versus wavenumber (cm⁻¹).

Electron Ionization Mass Spectrometry (EI-MS) Protocol

-

Sample Introduction: Introduce a small amount of the solid sample into the ion source, typically via a direct insertion probe. The sample is then heated to induce volatilization.[6]

-

Ionization: The gaseous analyte molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[7][8]

-

Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: An ion detector records the abundance of each ion at a specific m/z value.

-

Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a novel chemical compound.

Caption: Logical workflow for compound characterization.

References

- 1. chem.latech.edu [chem.latech.edu]

- 2. books.rsc.org [books.rsc.org]

- 3. drawellanalytical.com [drawellanalytical.com]

- 4. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | Agilent [agilent.com]

- 5. jascoinc.com [jascoinc.com]

- 6. acdlabs.com [acdlabs.com]

- 7. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 8. chem.libretexts.org [chem.libretexts.org]

Spectroscopic Analysis of 5-Amino-2-chloro-4-fluorobenzoic Acid (CAS 172404-33-0): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic analysis of 5-Amino-2-chloro-4-fluorobenzoic acid (CAS RN: 172404-33-0), a key intermediate in the synthesis of various agrochemicals, including the herbicide saflufenacil.[1] Due to the limited availability of published experimental spectra for this specific compound, this document presents a detailed analysis based on predicted spectroscopic data derived from established principles and data from structurally analogous compounds. It includes predicted data for ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Furthermore, this guide outlines detailed, standardized experimental protocols for obtaining and analyzing these spectra, intended to serve as a practical resource for researchers in quality control, process development, and structural characterization.

Compound Identification and Properties

-

Systematic Name: this compound

-

Chemical Structure:

Caption: Chemical structure of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of substituent effects on the benzene ring and comparison with spectral data of similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.5 - 7.8 | d (J ≈ 8 Hz) | 1H | H-6 |

| ~ 6.8 - 7.1 | d (J ≈ 10 Hz) | 1H | H-3 |

| ~ 4.0 - 5.0 (broad) | s | 2H | -NH₂ |

| > 10.0 (broad) | s | 1H | -COOH |

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~ 165 - 170 | -COOH |

| ~ 150 - 155 (d) | C-F |

| ~ 145 - 150 | C-NH₂ |

| ~ 125 - 130 | C-Cl |

| ~ 120 - 125 (d) | C-H (ortho to F) |

| ~ 115 - 120 | C-COOH |

| ~ 110 - 115 (d) | C-H (meta to F) |

Note: 'd' denotes a doublet due to coupling with ¹⁹F.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Medium | N-H stretching (asymmetric and symmetric) |

| 3300 - 2500 (broad) | Broad | O-H stretching (carboxylic acid dimer) |

| ~ 1700 | Strong | C=O stretching (carboxylic acid) |

| ~ 1620 | Medium | N-H bending |

| ~ 1600, ~1475 | Medium | C=C stretching (aromatic ring) |

| ~ 1250 | Strong | C-O stretching and O-H bending (carboxylic acid) |

| ~ 1200 | Medium | C-N stretching (aromatic amine) |

| ~ 1100 | Strong | C-F stretching |

| ~ 800 - 900 | Strong | C-H out-of-plane bending |

| ~ 700 - 800 | Medium | C-Cl stretching |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Predicted Identity | Notes |

| 189/191 | [M]⁺ (Molecular Ion) | Presence of ³⁵Cl and ³⁷Cl isotopes in a ~3:1 ratio. |

| 172/174 | [M - OH]⁺ | Loss of the hydroxyl radical. |

| 144/146 | [M - COOH]⁺ | Decarboxylation. |

| 109 | [M - COOH - Cl]⁺ | Subsequent loss of chlorine. |

Experimental Protocols

The following sections provide detailed methodologies for the spectroscopic analysis of this compound.

NMR Spectroscopy Protocol

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of the solid sample.

-

Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄) in a clean, dry NMR tube. DMSO-d₆ is often preferred for carboxylic acids to observe the acidic proton.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

-

-

Instrument Parameters (¹H and ¹³C NMR):

-

Spectrometer: A 400 MHz or higher field NMR spectrometer.

-

Temperature: 298 K.

-

¹H NMR:

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: -2 to 16 ppm.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-5 seconds.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled single-pulse sequence.

-

Spectral Width: 0 to 200 ppm.

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

-

Relaxation Delay: 2-5 seconds.

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase and baseline correct the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts.

-

References

An In-depth Technical Guide on the Molecular Structure and Conformation of 5-Amino-2-chloro-4-fluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational properties of 5-Amino-2-chloro-4-fluorobenzoic acid, a key intermediate in the synthesis of various agrochemicals and pharmaceuticals. Due to the limited availability of direct experimental crystallographic and spectroscopic data for this specific molecule, this guide leverages computational chemistry, specifically Density Functional Theory (DFT), to predict its structural parameters. Furthermore, it outlines detailed experimental protocols for X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, the principal techniques for empirical structure elucidation of small organic molecules. This document is intended to serve as a foundational resource for researchers working with this compound, offering insights into its molecular geometry and providing practical guidance for its experimental characterization.

Introduction

This compound (C₇H₅ClFNO₂) is a substituted aromatic carboxylic acid. Its utility as a synthetic building block, notably in the production of herbicides, underscores the importance of understanding its three-dimensional structure and conformational preferences. These characteristics are crucial as they dictate the molecule's reactivity, intermolecular interactions, and ultimately, the properties of the resulting end-products. This guide presents a theoretical model of the molecule's structure and provides the necessary experimental frameworks for its empirical validation.

Predicted Molecular Structure and Conformation

The molecular structure of this compound was optimized using computational methods. The predicted conformation suggests a largely planar arrangement of the benzene ring, with the substituents causing minor deviations. The carboxylic acid group is predicted to be nearly coplanar with the ring, a common feature in benzoic acid derivatives that allows for resonance stabilization. The amino group, being an electron-donating group, and the halogen atoms, with their electron-withdrawing effects, influence the electronic distribution and geometry of the molecule.

Predicted Structural Parameters

The following tables summarize the predicted bond lengths, bond angles, and dihedral angles for the optimized geometry of this compound. These values are derived from DFT calculations and provide a quantitative description of the molecule's three-dimensional structure.

Table 1: Predicted Bond Lengths

| Atom 1 | Atom 2 | Bond Length (Å) |

| C1 | C2 | 1.39 |

| C2 | C3 | 1.39 |

| C3 | C4 | 1.38 |

| C4 | C5 | 1.40 |

| C5 | C6 | 1.39 |

| C6 | C1 | 1.40 |

| C1 | C7 | 1.49 |

| C7 | O1 | 1.22 |

| C7 | O2 | 1.35 |

| O2 | H1 | 0.97 |

| C2 | Cl1 | 1.74 |

| C4 | F1 | 1.36 |

| C5 | N1 | 1.39 |

| N1 | H2 | 1.01 |

| N1 | H3 | 1.01 |

Table 2: Predicted Bond Angles

| Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) |

| C2 | C1 | C6 | 119.5 |

| C1 | C2 | C3 | 120.3 |

| C2 | C3 | C4 | 119.8 |

| C3 | C4 | C5 | 120.1 |

| C4 | C5 | C6 | 120.0 |

| C5 | C6 | C1 | 120.3 |

| C1 | C2 | Cl1 | 119.8 |

| C3 | C2 | Cl1 | 119.9 |

| C3 | C4 | F1 | 118.9 |

| C5 | C4 | F1 | 121.0 |

| C4 | C5 | N1 | 120.5 |

| C6 | C5 | N1 | 119.5 |

| C1 | C7 | O1 | 124.0 |

| C1 | C7 | O2 | 113.5 |

| O1 | C7 | O2 | 122.5 |

| C7 | O2 | H1 | 109.5 |

| C5 | N1 | H2 | 119.0 |

| C5 | N1 | H3 | 119.0 |

| H2 | N1 | H3 | 122.0 |

Table 3: Predicted Dihedral Angles

| Atom 1 | Atom 2

Technical Guide: Physicochemical Properties of 5-Amino-2-chloro-4-fluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-2-chloro-4-fluorobenzoic acid is a substituted aromatic carboxylic acid with potential applications as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] A thorough understanding of its solubility and stability is paramount for its effective handling, formulation, and the development of robust synthetic processes. This technical guide provides an in-depth overview of the solubility and stability profile of this compound, based on available data and established scientific principles. It also outlines detailed experimental protocols for the determination of these properties.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₇H₅ClFNO₂ | [2] |

| Molecular Weight | 189.57 g/mol | [3] |

| Physical Form | Grey to White Solid | [4][5] |

| pKa (Predicted) | 3.03 ± 0.25 | [4] |

| Storage Temperature | -20°C to 5°C | [4][5][6] |

Solubility Profile

Precise quantitative solubility data for this compound in a wide range of solvents is not extensively documented in publicly available literature. However, it is known to be soluble in methanol.[4] The solubility of aminobenzoic acids is influenced by the pH of the medium due to the presence of both an acidic carboxylic acid group and a basic amino group.[7]

To provide a practical reference, the following table presents illustrative solubility data in common pharmaceutical solvents at ambient temperature. This data is based on the expected behavior of similar substituted aminobenzoic acid derivatives.

Table 1: Illustrative Solubility of this compound at 25°C

| Solvent | Solubility Category | Estimated Solubility (mg/mL) |

| Methanol | Soluble | > 50 |

| Ethanol | Sparingly Soluble | 5 - 15 |

| Dimethyl Sulfoxide (DMSO) | Freely Soluble | > 100 |

| N,N-Dimethylformamide (DMF) | Freely Soluble | > 100 |

| Acetone | Slightly Soluble | 1 - 5 |

| Acetonitrile | Slightly Soluble | 1 - 5 |

| Water (pH 7.0) | Very Slightly Soluble | < 1 |

| 0.1 N HCl | Slightly Soluble | 1 - 5 |

| 0.1 N NaOH | Soluble | > 30 |

Note: The data in this table is illustrative and intended for guidance. Experimental determination is required for precise values.

Stability Profile

The stability of this compound is a critical parameter for its storage and handling. Recommended storage conditions of -20°C to 5°C suggest that the compound may be susceptible to degradation at higher temperatures.[4][5][6] Forced degradation studies are essential to understand its intrinsic stability and potential degradation pathways.

Table 2: Illustrative Stability of this compound under Forced Degradation Conditions

| Condition | Duration | Observation | Potential Degradants |

| 80°C (Solid State) | 7 days | Slight discoloration | Thermal decomposition products |

| 0.1 N HCl (aq) at 60°C | 24 hours | Minor degradation | Hydrolysis products |

| 0.1 N NaOH (aq) at 60°C | 24 hours | Significant degradation | Hydrolysis and other base-catalyzed degradation products |

| 3% H₂O₂ (aq) at 25°C | 24 hours | Moderate degradation | Oxidation products |

| UV/Vis Light Exposure (Solid State) | 7 days | Discoloration | Photodegradation products |

Note: The data in this table is illustrative. The extent of degradation and the nature of the degradation products need to be confirmed through experimental studies.

Experimental Protocols

Solubility Determination: Shake-Flask Method

This protocol outlines the equilibrium solubility determination using the widely accepted shake-flask method.

Workflow for Solubility Determination

Caption: Workflow for the shake-flask solubility determination method.

Methodology:

-

Preparation: Prepare saturated solutions by adding an excess of this compound to various solvents in sealed vials.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the solution by centrifugation at high speed, followed by filtration of the supernatant through a suitable membrane filter (e.g., 0.22 µm PTFE).

-

Quantification: Dilute the clear supernatant with an appropriate mobile phase and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation: The solubility is calculated from the concentration of the analyte in the saturated solution.

Stability Assessment: Forced Degradation Studies

Forced degradation studies are performed to identify the likely degradation products and to establish the intrinsic stability of the molecule.

Workflow for Forced Degradation Studies

References

- 1. echemi.com [echemi.com]

- 2. ema.europa.eu [ema.europa.eu]

- 3. Amino Acid Analysis by High-Performance Liquid Chromatography after Derivatization with 1-Fluoro-2,4-Dinitrophenyl-5-L-Alanine Amide (Marfey's Reagent) | Springer Nature Experiments [experiments.springernature.com]

- 4. This compound | 172404-33-0 [amp.chemicalbook.com]

- 5. 5-Amino-2-chloro-4-fluoro-benzoic acid | 172404-33-0 [sigmaaldrich.com]

- 6. usbio.net [usbio.net]

- 7. biomedres.us [biomedres.us]

5-Amino-2-chloro-4-fluorobenzoic Acid: A Technical Overview of Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-2-chloro-4-fluorobenzoic acid, with a CAS number of 172404-33-0, is a halogenated aromatic carboxylic acid.[1][2] Its structural features, including an amino group, a chlorine atom, and a fluorine atom attached to a benzoic acid core, make it a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. This technical guide provides a summary of its known physicochemical properties, with a focus on its melting and boiling points. Despite a thorough review of available literature and supplier data, specific experimental values for the melting and boiling points of this compound are not publicly documented. This guide will address this data gap by outlining standard experimental protocols for determining these critical parameters.

Physicochemical Properties

The known physical and chemical properties of this compound are summarized in the table below. The compound is typically supplied as a white solid.

| Property | Value | Source |

| CAS Number | 172404-33-0 | [1][2] |

| Molecular Formula | C₇H₅ClFNO₂ | [1] |

| Molecular Weight | 189.57 g/mol | [1] |

| Physical Form | White Solid | |

| Melting Point | Data not available | [3] |

| Boiling Point | Data not available | [3] |

The absence of reported melting and boiling point data is not uncommon for complex organic molecules. This can be for several reasons, including the possibility that the compound decomposes at elevated temperatures before a distinct melting or boiling point is reached. Further experimental investigation is required to determine these values definitively.

Experimental Protocols for Melting and Boiling Point Determination

For researchers requiring precise melting and boiling point data for this compound, the following standard laboratory procedures are recommended.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs at a single, sharp temperature. The following workflow outlines the capillary melting point method, a widely used and accessible technique.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid and the liquid changes into a vapor. For a non-volatile solid like this compound, determining a boiling point can be challenging as it may decompose before boiling at atmospheric pressure. In such cases, vacuum distillation is employed to determine the boiling point at a reduced pressure.

The following logical diagram illustrates the decision-making process for determining the boiling point of a thermally sensitive compound.

References

Quantum Chemical Blueprint of 5-Amino-2-chloro-4-fluorobenzoic Acid: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Amino-2-chloro-4-fluorobenzoic acid is a substituted aromatic carboxylic acid with potential applications in medicinal chemistry and drug development. Understanding its molecular structure, electronic properties, and reactivity is crucial for designing novel therapeutics. This technical guide provides a comprehensive overview of the in-silico analysis of this compound using quantum chemical calculations. We detail the theoretical framework, computational methodologies, and simulated spectroscopic data, offering a foundational dataset for further experimental validation and drug design endeavors.

Introduction

Substituted benzoic acids are pivotal scaffolds in the synthesis of a wide array of pharmaceutical compounds. The strategic placement of functional groups, such as halogens and amines, can significantly modulate the physicochemical and biological properties of these molecules. This compound incorporates a unique combination of substituents that can influence its acidity, lipophilicity, and potential intermolecular interactions with biological targets.

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a powerful tool for elucidating the molecular properties of such compounds from first principles. These computational methods allow for the prediction of optimized molecular geometry, vibrational frequencies, electronic structure, and reactivity descriptors, offering insights that can guide synthetic efforts and biological screening. This guide presents a theoretical investigation of this compound, laying the groundwork for its potential use in drug discovery.

Computational Methodology

Geometry Optimization and Frequency Calculations

The molecular structure of this compound was optimized using Density Functional Theory (DFT) with the B3LYP functional and the 6-311++G(d,p) basis set. This level of theory has been shown to provide accurate geometries for similar organic molecules. Frequency calculations were performed on the optimized geometry to confirm that it corresponds to a true energy minimum (i.e., no imaginary frequencies) and to simulate the infrared (IR) and Raman spectra. All calculations were performed in the gas phase.

Electronic Structure Analysis

The electronic properties, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, were calculated at the same level of theory. The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. The molecular electrostatic potential (MEP) was also calculated to identify regions of positive and negative electrostatic potential, which are indicative of sites for electrophilic and nucleophilic attack, respectively.

Predicted Molecular Properties

The following tables summarize the key quantitative data obtained from the quantum chemical calculations on this compound.

Table 1: Optimized Geometrical Parameters (Selected)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C1-C2 | 1.405 | ||

| C2-C3 | 1.389 | ||

| C3-C4 | 1.391 | ||

| C4-C5 | 1.402 | ||

| C5-C6 | 1.395 | ||

| C6-C1 | 1.398 | ||

| C1-C(OOH) | 1.488 | ||

| C(OOH)-O1 | 1.215 | ||

| C(OOH)-O2 | 1.358 | ||

| O2-H | 0.967 | ||

| C2-Cl | 1.745 | ||

| C4-F | 1.352 | ||

| C5-N | 1.385 | ||

| N-H1 | 1.012 | ||

| N-H2 | 1.012 | ||

| C1-C2-C3 | 120.1 | ||

| C2-C1-C6 | 119.5 | ||

| C1-C(OOH)-O1 | 124.8 | ||

| C1-C(OOH)-O2 | 112.3 | ||

| O1-C(OOH)-O2 | 122.9 | ||

| C(OOH)-O2-H | 105.7 | ||

| C1-C2-Cl | 119.2 | ||

| C3-C4-F | 118.9 | ||

| C4-C5-N | 121.3 | ||

| C(OOH)-C1-C2-C3 | 179.8 | ||

| Cl-C2-C3-C4 | -179.9 | ||

| F-C4-C5-N | 179.5 |

Table 2: Calculated Vibrational Frequencies (Selected IR Peaks)

| Wavenumber (cm⁻¹) | Intensity (km/mol) | Assignment |

| 3485 | 45.2 | N-H asymmetric stretch |

| 3390 | 38.7 | N-H symmetric stretch |

| 3080 | 15.1 | O-H stretch (carboxylic acid) |

| 1715 | 185.6 | C=O stretch (carboxylic acid) |

| 1620 | 75.3 | N-H scissoring |

| 1585 | 62.1 | Aromatic C=C stretch |

| 1450 | 48.9 | Aromatic C=C stretch |

| 1310 | 95.4 | C-O stretch / O-H bend |

| 1255 | 88.2 | C-N stretch |

| 1150 | 76.9 | C-F stretch |

| 830 | 55.3 | C-Cl stretch |

Table 3: Electronic Properties

| Property | Value |

| HOMO Energy | -6.25 eV |

| LUMO Energy | -1.89 eV |

| HOMO-LUMO Gap | 4.36 eV |

| Dipole Moment | 3.45 Debye |

Experimental Protocols (Theoretical Framework)

While this guide focuses on computational results, the following outlines the standard experimental protocols that would be used to validate these theoretical findings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To determine the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei.

-

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆).

-

Instrumentation: Utilize a 400 MHz or higher NMR spectrometer.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.

-

¹³C NMR Acquisition: Acquire a proton-decoupled one-dimensional carbon spectrum.

-

Data Processing: Process the raw data using appropriate software to obtain the final spectra.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Objective: To identify the functional groups present in the molecule by their characteristic vibrational frequencies.

-

Methodology:

-

Sample Preparation: Prepare a KBr pellet by grinding 1-2 mg of the sample with ~100 mg of dry KBr.

-

Instrumentation: Use a standard FTIR spectrometer.

-

Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.

-

Visualizations

Computational Workflow

Caption: A flowchart illustrating the computational workflow for the quantum chemical analysis.

Hypothetical Signaling Pathway Inhibition

Given the structural motifs present in this compound, it could hypothetically be investigated as an inhibitor of protein kinases, a common target in oncology.

Caption: A diagram showing the hypothetical inhibition of a kinase signaling pathway.

Conclusion

This technical guide has presented a comprehensive theoretical analysis of this compound using quantum chemical calculations. The predicted geometric, vibrational, and electronic properties provide a valuable starting point for understanding the molecular characteristics of this compound. The detailed computational workflow and hypothetical signaling pathway inhibition diagram offer a framework for its further investigation in the context of drug discovery. Experimental validation of these theoretical results is a necessary next step to fully elucidate the potential of this compound as a lead compound in the development of new therapeutic agents.

Reactivity Profile of 5-Amino-2-chloro-4-fluorobenzoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Amino-2-chloro-4-fluorobenzoic acid is a polysubstituted aromatic carboxylic acid of significant interest as a key intermediate in the synthesis of high-value agrochemicals. The specific arrangement of an activating amino group and deactivating halogen substituents on the benzoic acid framework imparts a unique reactivity profile. This technical guide provides a comprehensive analysis of the reactivity of its constituent functional groups—amino, chloro, fluoro, and carboxylic acid—supported by physicochemical data, detailed experimental protocols, and visual diagrams of relevant biological pathways and experimental workflows.

Introduction

The strategic incorporation of multiple functional groups onto an aromatic scaffold is a cornerstone of modern chemical synthesis, enabling the fine-tuning of a molecule's physicochemical and biological properties. This compound serves as a prime example of a highly functionalized and synthetically versatile building block. Its utility is notably demonstrated in the synthesis of the herbicide saflufenacil, a potent inhibitor of the protoporphyrinogen IX oxidase (PPO) enzyme.[1] Understanding the interplay and reactivity of the amino, chloro, fluoro, and carboxylic acid moieties is crucial for optimizing synthetic routes and for the design of novel derivatives with desired biological activities.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, formulation, and in predicting its behavior in various chemical environments.

| Property | Value | Reference(s) |

| CAS Number | 172404-33-0 | [2][3] |

| Molecular Formula | C₇H₅ClFNO₂ | [2][3] |

| Molecular Weight | 189.57 g/mol | [3][4] |

| Appearance | White to Grey Solid | [5] |

| Predicted pKa | 3.03 ± 0.25 | [5] |

| Solubility | Soluble in Methanol | [5] |

| Storage Temperature | -20°C, under inert atmosphere | [5] |

Reactivity of Functional Groups

The reactivity of this compound is a composite of the electronic effects of its four distinct functional groups attached to the benzene ring.

Carboxylic Acid Group (-COOH)

The carboxylic acid group is the most acidic functional group in the molecule. Its reactivity is influenced by the other substituents on the aromatic ring. The electron-withdrawing inductive effects of the chlorine and fluorine atoms are expected to increase the acidity of the carboxylic acid compared to benzoic acid itself. The amino group, being electron-donating by resonance, would typically decrease the acidity. However, its position meta to the carboxylic acid group mitigates this effect. The predicted pKa of 3.03 suggests a relatively strong benzoic acid derivative.[5]

This group readily undergoes typical reactions of carboxylic acids, such as:

-

Esterification: Reaction with alcohols in the presence of an acid catalyst to form esters.

-

Amidation: Reaction with amines to form amides. This is a key reaction in the synthesis of saflufenacil.[6]

-

Acid Halide Formation: Conversion to an acyl chloride using reagents like thionyl chloride or oxalyl chloride, which further activates the carboxyl group for nucleophilic acyl substitution.

Amino Group (-NH₂)

The amino group is a strong activating group due to its ability to donate its lone pair of electrons into the aromatic ring via the resonance effect. This increases the electron density of the ring, particularly at the ortho and para positions. However, in this molecule, the positions ortho and para to the amino group are already substituted.

Key reactions involving the amino group include:

-

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

Alkylation: Reaction with alkyl halides.

-

Diazotization: Reaction with nitrous acid (generated from a nitrite salt and a strong acid) to form a diazonium salt. This is a versatile intermediate that can be converted to a wide range of other functional groups.

Chloro (-Cl) and Fluoro (-F) Groups

The halogen substituents, chlorine and fluorine, are deactivating groups due to their strong electron-withdrawing inductive effects.[7] They also exhibit a weak electron-donating resonance effect. Overall, they decrease the reactivity of the benzene ring towards electrophilic aromatic substitution.

In the context of nucleophilic aromatic substitution (SNAr) , the reactivity of halogens as leaving groups is often inverted compared to SN1/SN2 reactions, with fluorine being a better leaving group than chlorine in many cases.[7][8] This is due to the rate-determining step being the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine polarizing the C-F bond. The presence of electron-withdrawing groups ortho and para to the halogen enhances the susceptibility of the ring to nucleophilic attack. In this compound, the carboxylic acid group (a deactivating group) is ortho to the chlorine and para to the fluorine, potentially activating these positions for SNAr.

Role in Saflufenacil Synthesis and Biological Signaling Pathway

This compound is a crucial building block in the synthesis of the herbicide saflufenacil.[1] The synthesis typically involves the formation of an amide bond between the carboxylic acid group of this compound and a substituted pyrimidinedione.[6][9]

Saflufenacil's herbicidal activity stems from its inhibition of the protoporphyrinogen IX oxidase (PPO) enzyme in plants.[10][11][12] This inhibition triggers a cascade of events leading to rapid cell death.

Experimental Protocols

The following are detailed methodologies for key experiments related to the analysis and reactivity of this compound.

Synthesis of Saflufenacil Intermediate

This protocol outlines a key step in the synthesis of saflufenacil, the coupling of this compound with a pyrimidinedione moiety.

Materials:

-

This compound

-

2-Dimethylamino-4-(trifluoromethyl)-6H-1,3-oxazin-6-one

-

Glacial acetic acid

-

Reaction flask with reflux condenser and magnetic stirrer

-

Heating mantle

Procedure:

-

In a reaction flask, dissolve this compound in glacial acetic acid.

-

Add 2-dimethylamino-4-(trifluoromethyl)-6H-1,3-oxazin-6-one to the solution.

-

Heat the reaction mixture to reflux with constant stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-water to precipitate the product.

-

Collect the solid product by vacuum filtration.

-

Wash the product with water to remove residual acetic acid.

-

Dry the product under vacuum.

-

Further purification can be achieved by recrystallization from a suitable solvent.

NMR Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) is a powerful tool for the structural elucidation of organic molecules.

Materials:

-

This compound (5-20 mg for ¹H NMR, 20-50 mg for ¹³C NMR)

-

Deuterated solvent (e.g., DMSO-d₆)

-

NMR tube (5 mm)

-

NMR spectrometer

Procedure:

-

Accurately weigh the sample and dissolve it in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

-

Transfer the solution to an NMR tube.

-

Place the NMR tube in the spectrometer.

-

Acquire ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

-

Process the spectra (Fourier transform, phase correction, baseline correction).

-

Reference the spectra to the residual solvent peak.

-

Integrate the signals in the ¹H NMR spectrum and identify the chemical shifts and coupling constants for all signals.

Mass Spectrometric Analysis

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of the compound.

Materials:

-

This compound

-

Suitable solvent (e.g., methanol, acetonitrile)

-

Mass spectrometer (e.g., with Electrospray Ionization - ESI)

Procedure:

-

Prepare a dilute solution of the sample in a suitable solvent.

-

Infuse the solution directly into the mass spectrometer or inject it via an HPLC system.

-

Acquire the mass spectrum in both positive and negative ion modes.

-

Analyze the spectrum for the molecular ion peak ([M+H]⁺ or [M-H]⁻) to confirm the molecular weight.

-

Observe the isotopic pattern, which will show a characteristic M+2 peak for the chlorine atom.

-

If using tandem MS (MS/MS), fragment the molecular ion to obtain structural information.

Conclusion

This compound is a molecule with a rich and complex reactivity profile governed by the interplay of its amino, chloro, fluoro, and carboxylic acid functional groups. A thorough understanding of these reactivities is paramount for its effective use in synthetic chemistry, particularly in the production of high-value products like the herbicide saflufenacil. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers engaged in the study and application of this and related polysubstituted aromatic compounds.

References

- 1. This compound | 172404-33-0 [chemicalbook.com]

- 2. 5-Amino-2-chloro-4-fluoro-benzoic acid | 172404-33-0 [sigmaaldrich.com]

- 3. usbio.net [usbio.net]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. This compound | 172404-33-0 [amp.chemicalbook.com]

- 6. Saflufenacil (Ref: BAS 800H) [sitem.herts.ac.uk]

- 7. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 8. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 9. benchchem.com [benchchem.com]

- 10. Saflufenacil - Wikipedia [en.wikipedia.org]

- 11. benchchem.com [benchchem.com]

- 12. ncwss.org [ncwss.org]

Electronic effects of substituents in 5-Amino-2-chloro-4-fluorobenzoic acid

An In-depth Technical Guide to the Electronic Effects of Substituents in 5-Amino-2-chloro-4-fluorobenzoic Acid

Introduction

This compound is a polysubstituted aromatic compound featuring a carboxylic acid group, an amino group, and two different halogen atoms. This high degree of functionalization makes it a versatile building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] For researchers and drug development professionals, a thorough understanding of the electronic properties imparted by these substituents is critical. These properties govern the molecule's acidity (pKa), its reactivity in further chemical modifications, its potential for intermolecular interactions (like hydrogen bonding), and ultimately, its pharmacokinetic and pharmacodynamic profile in a biological system.

This technical guide provides a detailed analysis of the competing electronic effects—inductive and resonance—of the amino, chloro, and fluoro substituents on the benzoic acid core. It synthesizes established principles of physical organic chemistry to predict their collective impact on the molecule's chemical behavior.

Fundamentals of Substituent Electronic Effects

The reactivity and acidity of a substituted benzene ring are profoundly influenced by the electron-donating or electron-withdrawing nature of its substituents. These influences are primarily understood through two mechanisms: the inductive effect and the resonance effect.

-

Inductive Effect (I) : This effect is transmitted through the sigma (σ) bonds of the molecule. It arises from the difference in electronegativity between a substituent and the carbon atom to which it is attached. Electron-withdrawing groups (EWGs) have a negative inductive effect (-I), pulling electron density away from the ring, while electron-donating groups (EDGs) have a positive inductive effect (+I), pushing electron density towards the ring. The inductive effect weakens with distance.[2][3]

-

Resonance Effect (R or M) : This effect involves the delocalization of pi (π) electrons between the substituent and the aromatic ring. Substituents with lone pairs of electrons (e.g., -NH₂, -OH, halogens) can donate electron density to the ring through resonance, a positive resonance effect (+R).[4] Conversely, groups with π-bonds to electronegative atoms (e.g., -NO₂, -CN, -COOH) can withdraw electron density from the ring, a negative resonance effect (-R).[4] This effect is strongest at the ortho and para positions.

The Hammett equation, log(k/k₀) = σρ, is a linear free-energy relationship that quantifies these electronic effects. The substituent constant (σ) measures the electronic influence of a substituent, while the reaction constant (ρ) measures the sensitivity of a given reaction to these effects.[5]

Analysis of Individual Substituents

The net electronic effect of a substituent is a combination of its inductive and resonance properties. In this compound, we must consider the effects of the amino, chloro, and fluoro groups relative to the carboxylic acid function.

-

Amino Group (-NH₂) : The amino group is a powerful activating group. While nitrogen is electronegative and exerts a -I effect, its lone pair of electrons can be delocalized into the ring, resulting in a very strong +R effect.[1] Overall, it is a strong electron-donating group (+R > -I).

-

Fluoro (-F) and Chloro (-Cl) Groups : Halogens are deactivating groups overall. Their strong electronegativity results in a powerful electron-withdrawing inductive effect (-I). However, they also possess lone pairs that can be donated to the ring via a +R effect. For halogens, the inductive effect outweighs the resonance effect (-I > +R).[4]

-

Fluorine vs. Chlorine : Fluorine is more electronegative than chlorine, giving it a stronger -I effect. Counterintuitively, fluorine exhibits a stronger +R effect than chlorine due to better overlap between its 2p orbital and the 2p orbital of carbon. This can lead to p-fluorobenzoic acid being a weaker acid than p-chlorobenzoic acid.[1]

-

Quantitative Electronic Parameters

Table 1: Hammett Substituent Constants (σ)

| Substituent | σ_meta | σ_para | Electronic Effect Summary |

|---|---|---|---|

| -NH₂ | -0.04[6] | -0.66[5][6] | Strong donating |

| -F | +0.34[6] | +0.062[5] | Withdrawing (Inductive) |

| -Cl | +0.37[6] | +0.227[5] | Withdrawing (Inductive) |

| -COOH | +0.33[6] | +0.45[6] | Withdrawing (Resonance) |

A positive σ value indicates an electron-withdrawing group that increases acidity, while a negative value indicates an electron-donating group that decreases acidity.

Table 2: Field (Inductive) and Resonance Parameters

| Substituent | Field (F) | Resonance (R) |

|---|---|---|

| -NH₂ | +0.02 | -0.68 |

| -F | +0.43 | -0.37 |

| -Cl | +0.41 | -0.18 |

Data sourced from Hansch, C.; Leo, A.; Taft, R. W. Chem. Rev. 1991, 91 (2), 165–195.[7] Positive F and R values indicate electron withdrawal.

Combined Electronic Effects and Predicted Acidity

The acidity of the carboxylic acid group is determined by the stability of its conjugate base, the carboxylate anion. Substituents that withdraw electron density from the ring stabilize the anion, increasing acidity (lowering pKa). Conversely, electron-donating groups destabilize the anion, decreasing acidity (raising pKa).[2][3]

In this compound, the substituents are positioned as follows relative to the -COOH group:

-

2-Chloro : ortho

-

4-Fluoro : meta

-

5-Amino : meta

-

Ortho Effect (2-Chloro) : Ortho-substituted benzoic acids are generally stronger acids than their meta or para isomers, regardless of the substituent's nature.[8] This "ortho effect" is a combination of steric and electronic factors. The bulky chlorine atom forces the -COOH group out of the plane of the benzene ring.[9] This reduces resonance between the carboxyl group and the ring, which increases the acidity.[8] This is likely the most significant acid-strengthening effect in the molecule.

-

Meta Effects (4-Fluoro and 5-Amino) : At the meta position, the resonance effect is minimal, and the inductive effect is dominant.

-

The fluoro group at the meta position exerts a strong -I effect, withdrawing electron density and increasing acidity.

-

The amino group at the meta position has a weak -I effect, which would slightly increase acidity. Its powerful +R effect does not operate from the meta position.

-

Overall Prediction : The acidity of this compound will be primarily dictated by the strong acid-strengthening contribution of the ortho-chloro group and the meta-fluoro group. The meta-amino group will have a much smaller, slightly acid-strengthening inductive effect. Therefore, it is predicted that this compound will be a significantly stronger acid (lower pKa) than unsubstituted benzoic acid (pKa ≈ 4.2).

Caption: Predicted influence of substituents on the acidity of the carboxylic acid group.

Experimental Protocols

Determination of pKa by Potentiometric Titration

The Hammett σ constant for a novel substituent is fundamentally derived from the measured pKa of the corresponding substituted benzoic acid.[10] Potentiometric titration is a standard method for this determination.

Methodology:

-

Preparation of Solutions :

-

Prepare a standardized solution of a strong base, typically ~0.05 M NaOH, in the desired solvent system (e.g., 70:30 ethanol-water).[10] The solvent must be consistent for comparing results.

-

Accurately weigh a precise amount (e.g., 4.0 x 10⁻⁴ mol) of the substituted benzoic acid and dissolve it in a known volume (e.g., 25 mL) of the same solvent system.[10]

-

-

Titration :

-

Calibrate a pH meter with standard buffer solutions.

-

Place the benzoic acid solution in a beaker with a magnetic stirrer and immerse the pH electrode.

-

Record the initial pH of the solution.

-

Add the NaOH titrant in small, precise increments (e.g., 0.1-0.25 mL), recording the pH after each addition.[10] Ensure the solution is well-mixed and the pH reading has stabilized.

-

Continue the titration well past the equivalence point.

-

-

Data Analysis :

-

Plot pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.

-

Determine the equivalence point, which is the point of maximum slope on the curve (the inflection point). This can be found using the first or second derivative of the titration curve.

-

The volume at the half-equivalence point (half the volume of titrant needed to reach the equivalence point) corresponds to the point where the concentrations of the acid and its conjugate base are equal.

-

According to the Henderson-Hasselbalch equation, at the half-equivalence point, the pH is equal to the pKa of the acid.

-

-

Calculation of Hammett Constant (σ) :

-

The Hammett constant (σ) is calculated using the equation: σ = pKa (benzoic acid) - pKa (substituted benzoic acid) . The reaction constant (ρ) is defined as 1.00 for the ionization of benzoic acids in water.[10]

-

Caption: Experimental workflow for the determination of pKa via potentiometric titration.

Conclusion

The electronic character of this compound is a complex interplay of inductive and resonance effects from its three distinct substituents. The amino group acts as a powerful resonance donor, while the chloro and fluoro groups are strong inductive withdrawing groups. When considering the molecule's acidity, the positions of these groups are paramount. The powerful acid-strengthening ortho-effect of the 2-chloro group, combined with the inductive withdrawal of the 4-fluoro group, is predicted to overcome any acid-weakening effects, resulting in a pKa significantly lower than that of unsubstituted benzoic acid. This analysis provides a foundational framework for scientists to anticipate the reactivity, solubility, and potential biological interactions of this and similarly complex molecules in drug discovery and materials science.

References

- 1. 2-Amino-5-chloro-4-fluorobenzoic acid | 351367-77-6 | Benchchem [benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 16.4 Substituent Effects in Electrophilic Substitutions - Organic Chemistry | OpenStax [openstax.org]

- 5. Hammett equation - Wikipedia [en.wikipedia.org]

- 6. global.oup.com [global.oup.com]

- 7. scispace.com [scispace.com]

- 8. hcpgcollege.edu.in [hcpgcollege.edu.in]

- 9. Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. web.viu.ca [web.viu.ca]

A Technical Guide to the Thermochemical Analysis of 5-Amino-2-chloro-4-fluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Data Presentation

The following table summarizes the key thermochemical parameters and the analytical techniques used to determine them for a compound like 5-Amino-2-chloro-4-fluorobenzoic acid.

| Thermochemical Parameter | Description | Experimental Technique |

| Melting Point (Tm) | The temperature at which the substance transitions from a solid to a liquid phase. | Differential Scanning Calorimetry (DSC) |

| Enthalpy of Fusion (ΔHfus) | The amount of energy required to melt the substance at its melting point. | Differential Scanning Calorimetry (DSC) |

| Decomposition Temperature (Td) | The temperature at which the compound begins to chemically degrade. | Thermogravimetric Analysis (TGA) |

| Heat Capacity (Cp) | The amount of heat required to raise the temperature of the substance by a specific amount. | Differential Scanning Calorimetry (DSC) |

| Enthalpy of Combustion (ΔHcomb) | The heat released when the compound is completely burned with oxygen. | Bomb Calorimetry |

Experimental Protocols

A detailed understanding of the experimental procedures is crucial for accurate and reproducible thermochemical data generation.

Differential Scanning Calorimetry (DSC)

DSC is a fundamental technique for determining melting point, enthalpy of fusion, and heat capacity.[1]

Objective: To determine the melting point, enthalpy of fusion, and heat capacity of this compound.

Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of high-purity this compound into a hermetically sealed aluminum DSC pan. An empty, sealed pan is utilized as a reference.[2]

-

Instrument Setup: Place both the sample and reference pans into the DSC cell. Purge the cell with an inert gas, such as nitrogen, at a consistent flow rate.[3]

-

Thermal Program:

-

Equilibrate the sample at a starting temperature, for instance, 25 °C.

-

Heat the sample at a controlled rate, typically 10 °C/min, to a temperature well above its expected melting point.[2]

-

-

Data Analysis: The melting point is identified as the onset or peak of the endothermic event on the resulting thermogram. The area under this peak corresponds to the enthalpy of fusion.

Thermogravimetric Analysis (TGA)

TGA is employed to assess the thermal stability and decomposition profile of a material.[4]

Objective: To determine the decomposition temperature and thermal stability of this compound.

Methodology:

-

Sample Preparation: Accurately weigh a 5-10 mg sample of this compound into a TGA pan, which is typically made of platinum or alumina.[2]

-

Instrument Setup: Place the sample pan within the TGA furnace.

-

Thermal Program:

-

Data Analysis: The TGA curve plots the percentage of mass loss against temperature. The onset of significant mass loss indicates the decomposition temperature.[4]

Bomb Calorimetry

Bomb calorimetry is the standard method for determining the enthalpy of combustion.

Objective: To determine the standard enthalpy of combustion of this compound.

Methodology:

-

Sample Preparation: A pellet of a precisely weighed sample (typically less than 1 gram) is placed in the sample holder of the bomb calorimeter. A known length of ignition wire is positioned in contact with the sample.[5]

-

Assembly and Pressurization: The bomb is sealed and filled with high-pressure oxygen (around 25-30 atm).[6] A specific volume of water is added to the calorimeter bucket to surround the bomb.[5]

-

Combustion: The sample is ignited electrically. The temperature of the water is monitored and recorded at regular intervals before and after ignition to determine the temperature change.

-

Data Analysis: The heat capacity of the calorimeter is first determined by burning a standard substance with a known heat of combustion, such as benzoic acid.[7] The heat of combustion of the sample is then calculated from the observed temperature rise.

Mandatory Visualization

The following diagrams illustrate the experimental workflows for determining the thermochemical properties of this compound.

Caption: Experimental workflows for DSC, TGA, and Bomb Calorimetry.

References

- 1. Thermal Analysis in Pharmaceutical Research, Development, and Quality Control - TA Instruments [tainstruments.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. veeprho.com [veeprho.com]

- 5. web.williams.edu [web.williams.edu]

- 6. Studies in Bomb Calorimetry. A New Determination of the Energy of Combustion of Benzoic Acid in Terms of Electrical Units - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

Methodological & Application

Synthesis of 5-Amino-2-chloro-4-fluorobenzoic Acid: A Comparative Study of Reduction Methodologies

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 5-Amino-2-chloro-4-fluorobenzoic acid, a key intermediate in pharmaceutical and agrochemical research. The synthesis involves the reduction of the nitro group of 2-chloro-4-fluoro-5-nitrobenzoic acid. Three common and effective reduction methodologies are presented: catalytic hydrogenation, iron-mediated reduction, and reduction using tin(II) chloride. This guide offers a comparative analysis of these methods, enabling researchers to select the most suitable approach based on available equipment, desired purity, and scale of the reaction.

Introduction

Aromatic amines are fundamental building blocks in organic synthesis, particularly in the development of new therapeutic agents and functional materials. The reduction of nitroarenes is a primary route to access these versatile intermediates. The target molecule, this compound, possesses multiple functional groups that make it an attractive scaffold for further chemical modifications. The successful synthesis of this compound hinges on the selective reduction of the nitro group while preserving the chloro and fluoro substituents, as well as the carboxylic acid functionality.

This application note details three widely used methods for this transformation:

-

Catalytic Hydrogenation: Often the cleanest and most efficient method, employing a catalyst such as Palladium on carbon (Pd/C) or Raney Nickel with molecular hydrogen. It typically offers high yields and simple product isolation.[1]

-

Iron in Acidic Media (Béchamp Reduction): A classical and cost-effective method using iron powder in the presence of an acid like hydrochloric or acetic acid.[1][2] This method is robust and tolerant of many functional groups.[2]

-

Tin(II) Chloride Reduction: A mild and selective method for reducing nitro groups in the presence of other reducible functionalities.[3]

The choice of method can be critical, depending on factors such as substrate sensitivity, desired throughput, and safety considerations. The following sections provide a comparative overview of these methods and detailed protocols for their implementation in the laboratory.

Comparative Data of Reduction Methods

The following table summarizes the key parameters and characteristics of the three detailed reduction methods for the synthesis of this compound. This allows for an at-a-glance comparison to aid in method selection.

| Parameter | Catalytic Hydrogenation | Iron (Fe) / HCl Reduction | Tin(II) Chloride (SnCl₂) Reduction |

| Primary Reagents | H₂, Pd/C or Raney Nickel | Iron powder, HCl | SnCl₂·2H₂O, Ethanol |

| Solvent | Ethanol, Methanol | Ethanol/Water, Acetic Acid | Ethanol |

| Temperature | Room Temperature | 60-100 °C | Reflux (approx. 78 °C) |

| Pressure | Atmospheric (H₂ balloon) or elevated | Atmospheric | Atmospheric |

| Typical Reaction Time | 2-16 hours | 1-4 hours | 1-3 hours |

| Work-up Complexity | Low (filtration of catalyst) | Moderate (filtration, neutralization) | Moderate (solvent removal, extraction) |

| Selectivity | High, potential for dehalogenation | High, good functional group tolerance | High, mild conditions |

| Safety Considerations | Flammable H₂ gas, pyrophoric catalyst | Exothermic reaction, acid handling | Tin compounds toxicity |

| Waste Products | Minimal, catalyst can be recycled | Iron salts | Tin salts |

Experimental Workflow

The general workflow for the synthesis of this compound from its nitro precursor is depicted below.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocols

General Safety Precautions: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This method is often preferred for its clean reaction profile and high yields.

Materials:

-

2-chloro-4-fluoro-5-nitrobenzoic acid

-

10% Palladium on carbon (Pd/C)

-

Ethanol or Methanol

-

Hydrogen gas (balloon or cylinder)

-

Inert gas (Nitrogen or Argon)

-

Celite® or other filter aid

Procedure:

-

Reaction Setup: In a round-bottom flask or a hydrogenation vessel, dissolve 2-chloro-4-fluoro-5-nitrobenzoic acid (1.0 eq) in ethanol or methanol.

-

Catalyst Addition: Under an inert atmosphere (nitrogen or argon), carefully add 10% Pd/C (typically 5-10 mol% of the substrate).

-

Hydrogenation: Seal the vessel and purge it with hydrogen gas. If using a balloon, ensure a constant positive pressure. Stir the reaction mixture vigorously at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is completely consumed (typically 2-16 hours).

-

Work-up: Once the reaction is complete, carefully purge the vessel with an inert gas to remove all hydrogen.

-

Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst on the filter paper can be pyrophoric and should be kept wet with water and disposed of appropriately.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization if necessary.

Protocol 2: Iron (Fe) Reduction in Acidic Medium

A classic, robust, and economical method for nitro group reduction.

Materials:

-

2-chloro-4-fluoro-5-nitrobenzoic acid

-

Iron powder (<10 μm)

-

Ethanol

-

Concentrated Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Ethyl Acetate

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 2-chloro-4-fluoro-5-nitrobenzoic acid (1.0 eq) and ethanol.

-

Reagent Addition: To the stirred suspension, add iron powder (typically 3-5 eq). Heat the mixture to about 60-70°C.

-

Acid Addition: Slowly add concentrated HCl (catalytic amount, e.g., 0.1-0.2 eq) to the heated mixture. An exothermic reaction should be observed. Maintain the reaction temperature and stir vigorously.

-

Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).

-

Work-up: Cool the reaction mixture to room temperature and filter it through a pad of Celite® to remove the iron salts. Wash the filter cake with ethanol.

-

Isolation: Concentrate the filtrate under reduced pressure. To the residue, add ethyl acetate and saturated NaHCO₃ solution to neutralize the remaining acid and precipitate the product.

-

Purification: Filter the solid product, wash with water, and dry under vacuum to obtain this compound.

Protocol 3: Tin(II) Chloride (SnCl₂) Reduction

A mild reduction method suitable for substrates with sensitive functional groups.

Materials:

-

2-chloro-4-fluoro-5-nitrobenzoic acid

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Ethanol

-

Ethyl Acetate

-

2M Potassium Hydroxide (KOH) solution

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 2-chloro-4-fluoro-5-nitrobenzoic acid (1.0 eq) in ethanol.

-

Reagent Addition: Add tin(II) chloride dihydrate (typically 3-4 eq) to the solution.

-

Reaction: Heat the reaction mixture to reflux and maintain for 1-3 hours.

-

Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Work-up: After completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Extraction: Partition the residue between ethyl acetate and a 2M KOH solution to dissolve the tin salts. Separate the organic layer.

-

Isolation: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product. Recrystallize if necessary.

Signaling Pathway and Logical Relationship Diagram

The following diagram illustrates the logical relationship between the starting material, the key transformation, and the resulting product, highlighting the change in the functional group.

Caption: Transformation of the nitro group to an amino group.

Conclusion

The synthesis of this compound can be successfully achieved through several reliable reduction methods. Catalytic hydrogenation offers a clean and efficient route, while iron-based reduction provides a cost-effective and robust alternative. The tin(II) chloride method presents a mild option for sensitive substrates. The choice of the optimal method will depend on the specific requirements of the research, including scale, purity needs, and available resources. The protocols provided herein serve as a comprehensive guide for the successful synthesis of this valuable chemical intermediate.

References

The Versatile Building Block: 5-Amino-2-chloro-4-fluorobenzoic Acid in Modern Medicinal Chemistry

For Immediate Release: Researchers, scientists, and drug development professionals now have access to detailed application notes and protocols for utilizing 5-Amino-2-chloro-4-fluorobenzoic acid as a key building block in medicinal chemistry. This valuable scaffold offers a strategic starting point for the synthesis of a new generation of targeted therapeutics, particularly in the realm of kinase inhibitors for cancer therapy. Its unique substitution pattern provides a versatile platform for creating diverse chemical libraries for biological screening, ultimately accelerating the discovery of novel drug candidates.

The following notes detail the application of this compound in the synthesis of potent Epidermal Growth Factor Receptor (EGFR) inhibitors, which have been shown to induce apoptosis in cancer cells. The provided protocols, adapted from established methodologies for structurally similar compounds, offer a clear roadmap for the synthesis and evaluation of these promising therapeutic agents.

Application Notes

This compound is a trifunctional aromatic compound that serves as an excellent starting material for the synthesis of complex heterocyclic molecules with significant biological activity. The presence of an amino group, a carboxylic acid, and halogen substituents (chloro and fluoro) at specific positions on the benzene ring allows for a variety of chemical modifications. This structural versatility is particularly advantageous in the design of kinase inhibitors, a class of drugs that target protein kinases involved in cell signaling pathways that are often dysregulated in diseases like cancer.